6-Methyl-2-vinylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11N |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-ethenyl-6-methylquinoline |
InChI |
InChI=1S/C12H11N/c1-3-11-6-5-10-8-9(2)4-7-12(10)13-11/h3-8H,1H2,2H3 |
InChI Key |
LSLINHIQASIDIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C=C |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 6 Methyl 2 Vinylquinoline
Reactions Involving the Vinyl Moiety
The exocyclic double bond of the vinyl group is electron-rich and serves as the primary site for reactions that functionalize the side chain of the molecule. Its reactivity can be influenced by the electron-withdrawing nature of the adjacent quinoline (B57606) ring.
The vinyl group of 6-methyl-2-vinylquinoline readily participates in various addition reactions.
Nucleophilic Addition: The vinyl group, particularly when activated, can act as a Michael acceptor, undergoing conjugate addition with various nucleophiles. nih.gov This type of reaction allows for the introduction of a wide range of substituents at the β-position of the vinyl group. While specific studies on this compound are not prevalent, analogous systems like 2-chloro-4-vinylpyrimidine demonstrate that N-, O-, and S-centered nucleophiles can selectively add across the vinyl function. nih.gov This process provides a facile method for modifying the side chain of such heterocyclic systems. nih.gov
Radical Thiol-Ene Reactions: The thiol-ene reaction is a highly efficient "click" chemistry process involving the radical-mediated addition of a thiol (R-SH) to an alkene. wikipedia.orgbohrium.com This reaction proceeds via an anti-Markovnikov addition mechanism, forming a stable thioether linkage. wikipedia.org The process can be initiated by light or heat, forming a thiyl radical that propagates with the vinyl group. wikipedia.org This method is valued for its high yield, stereoselectivity, and rapid reaction rate under mild conditions. wikipedia.orgrsc.org Intramolecular versions of this reaction are also powerful tools for synthesizing cyclic structures. nih.gov
Hydroboration-Oxidation: Hydroboration involves the addition of a borane (B79455) (like BH₃) across the vinyl double bond, followed by an oxidation step (typically with hydrogen peroxide, H₂O₂) to yield an alcohol. masterorganicchemistry.commasterorganicchemistry.com This two-step process results in the anti-Markovnikov addition of water across the alkene. masterorganicchemistry.comyale.edu The hydroboration step itself is a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com The boron atom adds to the less substituted carbon of the vinyl group. Subsequent oxidation replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry. masterorganicchemistry.com For this compound, this reaction would be expected to produce 2-(6-methylquinolin-2-yl)ethan-1-ol.
Cycloaddition reactions are powerful tools for constructing cyclic molecules in a stereocontrolled manner. wikipedia.orgwikipedia.org
Diels-Alder Reactions: In the Diels-Alder reaction, a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com Vinylquinolines, including this compound, can function as dienophiles. However, due to the electron-withdrawing nature of the quinoline ring, they are often poor dienophiles in thermal reactions. Their reactivity can be significantly enhanced by using Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), which activate the vinylazaarene dienophile. nih.gov This Lewis acid promotion makes previously challenging cycloadditions synthetically useful, allowing reactions with unactivated dienes to proceed with high regioselectivity and diastereoselectivity. nih.gov For instance, the reaction of vinylquinolines with dienals can be achieved through synergistic activation with an acid and a chiral aminocatalyst, leading to valuable chiral quinoline architectures. acs.orgacs.org
| Dienophile | Diene | Promoter/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 2-Vinylpyridine | trans-1-Acetoxy-1,3-butadiene | BF₃·OEt₂ | Cyclohexenyl-pyridine | nih.gov |
| 4-Vinylquinoline (B3352565) | 2,3-Dimethylbutadiene | BF₃·OEt₂ | Cyclohexenyl-quinoline | nih.gov |
| 6-Fluoro-4-vinylquinoline | Isoprene | BF₃·OEt₂ | 4-Alkylcyclohexyl-substituted fluoroquinoline | nih.govrsc.org |
| Vinyl quinolines | Dienals | CH₃SO₃H and Chiral Aminocatalyst | Chiral quinoline architectures | acs.orgacs.org |
Vinyl groups are capable of undergoing polymerization, typically through a radical-initiated mechanism, to form vinyl polymers. wikipedia.org The polymerization of this compound would lead to the formation of poly(this compound), a polymer with a saturated carbon backbone and pendant 6-methylquinoline (B44275) groups. Such polymers could have interesting material properties due to the presence of the rigid, aromatic quinoline heterocycle.
Reactions Involving the Quinoline Core
The quinoline ring system is an aromatic heterocycle with its own distinct reactivity, differing from that of the vinyl side chain.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic systems. wikipedia.org In the case of quinoline, the pyridine (B92270) ring is electron-deficient and thus deactivated towards electrophilic attack. reddit.com Consequently, electrophilic substitution preferentially occurs on the electron-rich benzene (B151609) ring, primarily at positions 5 and 8. reddit.com
For this compound, the methyl group at the 6-position is an activating, ortho-para directing group. wikipedia.org This directing effect influences the position of further substitution on the benzene portion of the quinoline ring. The presence of the methyl group at C6 would therefore direct incoming electrophiles to the ortho position (C5) and the para position (C7). The combination of the inherent reactivity of the quinoline nucleus and the directing effect of the methyl group suggests that electrophilic attack would most likely occur at the C5 and C7 positions. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com
The quinoline ring system can undergo both oxidation and reduction.
Oxidation: The nitrogen atom in the quinoline ring is susceptible to oxidation, typically forming a quinoline N-oxide. This transformation alters the electronic properties of the ring system, potentially influencing the reactivity of other positions.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. wikipedia.org This is often achieved through catalytic hydrogenation. For this compound, reduction could potentially affect both the quinoline ring and the vinyl group. Selective reduction of the quinoline core while preserving the vinyl group, or vice-versa, would require careful selection of catalysts and reaction conditions. For instance, the hydroboration of N-heteroarenes like quinoline can lead to 1,2- or 1,4-dihydro products depending on the catalyst and conditions. rsc.org
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-4-vinylpyrimidine |
| Borane |
| Hydrogen peroxide |
| 2-(6-methylquinolin-2-yl)ethan-1-ol |
| Boron trifluoride etherate |
| 2-Vinylpyridine |
| trans-1-Acetoxy-1,3-butadiene |
| 4-Vinylquinoline |
| 2,3-Dimethylbutadiene |
| 6-Fluoro-4-vinylquinoline |
| Isoprene |
| Poly(this compound) |
| Quinoline |
| Quinoline N-oxide |
| Tetrahydroquinoline |
Functionalization and Derivatization at Specific Ring Positions
The presence of the electron-donating methyl group at the 6-position and the vinyl group at the 2-position influences the reactivity of the quinoline ring. Functionalization can be achieved at various positions through several reaction types.
While direct electrophilic substitution on the quinoline ring of this compound is not extensively documented, related quinoline systems undergo such reactions. For instance, sulfonation of quinoline with oleum (B3057394) typically yields quinoline-8-sulfonic acid. uomustansiriyah.edu.iq The directing effects of the existing substituents in this compound would influence the position of substitution.
Nucleophilic substitution reactions are also a key method for derivatization, particularly at the 4-position of the quinoline ring, especially when a suitable leaving group is present. Studies on related 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the chloro group can be displaced by various nucleophiles, including thiols, hydrazines, and azides, to yield a range of 4-substituted quinolinones. mdpi.com This suggests that a similar strategy could be employed for the derivatization of this compound derivatives.
The vinyl group itself is a prime site for functionalization through addition reactions. Electrophilic addition of agents like hydrogen halides (HX) to the vinyl group would be expected to proceed via a carbocation intermediate, with the regioselectivity governed by the stability of this intermediate. libretexts.orglibretexts.org Nucleophilic conjugate addition to the vinyl group can also occur, particularly if the quinoline ring is activated to withdraw electron density from the vinyl substituent. nih.gov
Synthesis of Complex Quinoline Scaffolds from this compound Precursors
This compound serves as a valuable building block for the construction of more elaborate molecular architectures, particularly fused heterocyclic systems. The vinyl group's ability to participate in cycloaddition reactions is a key feature in this regard.
One of the most powerful methods for synthesizing complex six-membered rings is the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org 2-Vinylquinolines, including by extension this compound, can act as dienophiles in these [4+2] cycloaddition reactions. rsc.org The use of Lewis acids, such as BF₃·OEt₂, has been shown to promote the Diels-Alder reaction of vinylazaarenes with unactivated dienes, leading to the formation of cyclohexyl-appended quinolines with high regioselectivity and diastereoselectivity. rsc.orgrsc.org This approach provides a direct route to complex, three-dimensional quinoline scaffolds that are of interest in medicinal chemistry.
The reaction of 2-vinylquinolines with dienes like 2,3-dimethylbutadiene, promoted by a Lewis acid, yields the corresponding Diels-Alder adducts. This methodology has been shown to be applicable to a range of vinylazaarenes, including vinylquinolines, expanding the synthetic utility of these compounds. rsc.orgrsc.org
Below is a table summarizing the types of reactions and the resulting complex scaffolds that can be synthesized from this compound and related vinylquinolines.
| Reaction Type | Reagents/Conditions | Resulting Scaffold | Reference |
| Diels-Alder Cycloaddition | Unactivated dienes (e.g., 2,3-dimethylbutadiene), Lewis Acid (e.g., BF₃·OEt₂) | Cyclohexyl-appended quinolines | rsc.orgrsc.org |
| Nucleophilic Substitution (on a derivative) | Nucleophiles (e.g., thiols, amines, azides) on a 4-halo-6-methylquinoline derivative | 4-Substituted 6-methylquinolines | mdpi.com |
| Electrophilic Addition | Hydrogen Halides (e.g., HBr, HCl) | 2-(1-Haloethyl)-6-methylquinolines | libretexts.orglibretexts.org |
| Conjugate Nucleophilic Addition | Nucleophiles (e.g., thiols, amines) | 2-(2-Substituted-ethyl)-6-methylquinolines | nih.gov |
These reactions highlight the synthetic potential of this compound as a precursor for generating a diverse array of complex quinoline-based molecules with potential applications in various fields of chemical research.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is the most powerful method for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the different chemical environments of hydrogen atoms in a molecule. The spectrum of 6-Methyl-2-vinylquinoline is expected to show distinct signals for the methyl, vinyl, and quinoline (B57606) ring protons.
The key features anticipated in the ¹H NMR spectrum are:
Methyl Protons: A singlet peak, typically appearing in the upfield region around δ 2.5 ppm, corresponding to the three equivalent protons of the methyl group at the C-6 position.
Vinyl Protons: The vinyl group (-CH=CH₂) gives rise to a complex set of signals due to the three non-equivalent protons. These typically appear as doublet of doublets (dd) in the region of δ 5.5-7.0 ppm. The proton attached to the same carbon as the quinoline ring (Hα) will have a distinct chemical shift from the two terminal protons (Hβ-cis and Hβ-trans). The coupling constants (J-values) between these protons are characteristic of their geometric arrangement (cis or trans).
Aromatic Protons: The protons on the quinoline ring system will appear in the downfield region, typically between δ 7.3 and 8.1 ppm. Their specific chemical shifts and splitting patterns (doublets, triplets, or doublets of doublets) depend on their position on the ring and their coupling with neighboring protons. For instance, the proton at the C-8 position is often the most downfield signal in related quinoline structures.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally similar compounds like 6-methylquinoline (B44275) and various styrylquinolines.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (at C6) | ~ 2.5 | Singlet (s) |
| Vinyl H (Hα) | ~ 6.8 - 7.0 | Doublet of Doublets (dd) |
| Vinyl H (Hβ, cis) | ~ 5.5 - 5.7 | Doublet of Doublets (dd) |
| Vinyl H (Hβ, trans) | ~ 6.2 - 6.4 | Doublet of Doublets (dd) |
| Aromatic H (H3, H4, H5, H7, H8) | ~ 7.3 - 8.1 | Multiplets (m) |
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. This allows for the direct observation of all twelve carbon atoms in the molecule.
Expected chemical shifts in the ¹³C NMR spectrum include:
Methyl Carbon: An upfield signal around δ 21-22 ppm for the C-6 methyl group.
Vinyl Carbons: Two signals in the alkene region; one around δ 118-120 ppm for the terminal CH₂ carbon and another around δ 136-138 ppm for the CH carbon attached to the quinoline ring.
Quinoline Carbons: A series of signals in the aromatic region (δ 120-158 ppm). The carbon bearing the vinyl group (C-2) and the quaternary carbons (C-4a, C-6, C-8a) can be distinguished from the protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). Carbons adjacent to the nitrogen atom, such as C-2 and C-8a, typically show characteristic downfield shifts. epa.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally similar compounds. iucr.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (at C6) | ~ 21.5 |
| Vinyl -CH₂ | ~ 118.9 |
| Aromatic CH (C3) | ~ 121.7 |
| Aromatic CH (C5) | ~ 123.6 |
| Aromatic CH (C8) | ~ 127.4 |
| Aromatic CH (C7) | ~ 129.3 |
| Vinyl -CH= | ~ 136.5 |
| Aromatic C (C6) | ~ 137.0 |
| Aromatic C (C4a) | ~ 144.5 |
| Aromatic C (C8a) | ~ 148.1 |
| Aromatic C (C2) | ~ 158.5 |
| Aromatic CH (C4) | ~ 125.9 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the vinyl protons (Hα with Hβ-cis and Hβ-trans) and among the coupled protons on the quinoline ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the methyl proton signal at ~2.5 ppm to the methyl carbon signal at ~21.5 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide insights into the molecule's preferred conformation, such as the spatial relationship between the vinyl group and the proton at the C-3 position of the quinoline ring.
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is an excellent tool for identifying the presence of specific functional groups.
The IR spectrum of this compound is expected to display several characteristic absorption bands:
Aromatic C-H Stretch: A sharp peak or series of peaks just above 3000 cm⁻¹ (typically 3010-3080 cm⁻¹). vscht.cz
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) corresponding to the methyl group.
C=C Stretch (Vinyl): An absorption band in the 1630-1650 cm⁻¹ region. iucr.org
C=C and C=N Stretches (Quinoline Ring): A series of bands in the 1500-1620 cm⁻¹ region, which are characteristic of aromatic and heteroaromatic ring systems. iucr.org
=C-H Bending (Out-of-Plane): Strong bands in the 900-1000 cm⁻¹ region are characteristic of vinyl groups, often referred to as "vinyl wags." iucr.org
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic =C-H Stretch | 3010 - 3080 | Medium |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2975 | Medium |
| C=C Stretch (Vinyl) | 1630 - 1650 | Medium |
| C=C/C=N Stretches (Quinoline Ring) | 1500 - 1620 | Strong |
| =C-H Bend (Vinyl, Out-of-Plane) | 900 - 1000 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
For this compound (C₁₂H₁₁N), the molecular weight is 169.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 169. The fragmentation pattern provides clues to the structure's stability and bonding. Common fragmentation pathways for related quinoline structures involve the loss of stable neutral molecules or radicals.
Expected fragmentation includes:
Loss of a Methyl Radical: A peak at m/z 154, corresponding to the loss of the -CH₃ group ([M-15]⁺).
Loss of Acetylene: A peak at m/z 143, resulting from the loss of the vinyl group as C₂H₂ ([M-26]⁺). This is a common fragmentation for vinyl-substituted aromatic compounds.
Base Peak: The most intense peak in the spectrum (the base peak) for 6-methylquinoline is the molecular ion at m/z 143. nist.gov For this compound, the molecular ion at m/z 169 is also expected to be highly abundant due to the stability of the aromatic system.
High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the exact molecular formula of a compound.
The calculated exact mass for the molecular ion of this compound, [C₁₂H₁₁N]⁺, is 169.0891. An experimental HRMS measurement confirming this value would provide unambiguous evidence for the elemental composition of the molecule, distinguishing it from any other isomers or compounds with the same nominal mass. For example, HRMS has been used to confirm the composition of newly synthesized styrylquinolines with high accuracy. iucr.org
X-ray Crystallography for Solid-State Structural Determination
Based on crystallographic data from analogous structures, the molecular geometry of this compound can be reliably predicted. The quinoline core is an aromatic, bicyclic heterocycle with characteristic bond lengths and angles. The C-C bonds within the benzene (B151609) and pyridine (B92270) rings of the quinoline system exhibit lengths intermediate between single and double bonds, typical of aromatic systems. The C-N bonds in the pyridine ring are shorter than a typical C-N single bond, indicating partial double bond character.
The geometry of the vinyl group and its connection to the quinoline ring are of particular interest. The C=C double bond of the vinyl group is expected to have a bond length of approximately 1.34 Å. The bond connecting the vinyl group to the quinoline ring (C2-Cα) would be a single bond with partial double bond character due to conjugation, resulting in a length shorter than a typical C-C single bond. The phenyl ring in related substituted quinolines is often twisted out of the plane of the quinoline ring system. researchgate.net
Below is a table of expected bond lengths and angles for this compound, compiled from data on structurally similar compounds.
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C=C (vinyl) | ~ 1.34 Å |
| C-C (aromatic) | ~ 1.39 - 1.42 Å | |
| C-N (aromatic) | ~ 1.31 - 1.37 Å | |
| C-CH3 | ~ 1.51 Å | |
| Bond Angle | C-C=C (vinyl) | ~ 120° |
| C-N-C (in ring) | ~ 117° | |
| C-C-C (in ring) | ~ 120° |
Note: These values are illustrative and based on data from related quinoline derivatives. Actual values for this compound would require specific crystallographic analysis.
The crystal packing of this compound is expected to be governed by a variety of non-covalent intermolecular interactions. researchgate.netias.ac.inmdpi.com Studies on related styrylquinolines have identified several key interactions that likely play a role in the supramolecular assembly of this compound. nih.goviucr.org
C-H···π Interactions : These weak hydrogen bonds involve a hydrogen atom from a C-H bond interacting with the electron cloud of the aromatic quinoline ring system. In the crystal structure of 6-methyl-2,4-diphenylquinoline, C-H···π interactions are prominent. nih.gov It is highly probable that the methyl and vinyl protons of this compound participate in such interactions with the quinoline rings of adjacent molecules.
Hydrogen Bonding : While this compound does not possess classical hydrogen bond donors (like O-H or N-H), the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. Weak C-H···N hydrogen bonds have been observed in the crystal structures of related 2,4-distyrylquinolines, linking molecules into larger assemblies. iucr.org
π-π Stacking Interactions : The planar aromatic rings of the quinoline system can stack on top of one another, offset to minimize repulsion. This type of interaction is a significant factor in the crystal packing of many aromatic compounds, including various styrylquinoline derivatives, where they contribute to the formation of sheets or chains. iucr.org
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. The spectrum of this compound is dominated by its extended π-conjugated system, which includes the quinoline ring and the vinyl substituent.
The UV-Vis absorption spectrum is expected to show strong absorption bands corresponding to π-π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The quinoline moiety itself has characteristic absorption bands, and the addition of the conjugated vinyl group at the 2-position causes a bathochromic (red) shift, moving the absorption to longer wavelengths compared to 6-methylquinoline. The spectrum may also exhibit weaker bands at longer wavelengths corresponding to n-π* transitions, which involve the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. The solvent can influence the position of these bands. researchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Conjugated systems like this compound are often fluorescent. Upon excitation at a wavelength corresponding to an absorption band, the molecule is expected to emit light at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the emission process.
| Spectroscopic Property | Expected Characteristics |
| UV-Vis Absorption (λmax) | Multiple bands expected in the UV region (250-400 nm) corresponding to π-π* and n-π* transitions. |
| Molar Absorptivity (ε) | High values for π-π* transitions, indicating strongly allowed transitions. |
| Fluorescence Emission (λem) | Emission at a longer wavelength than the absorption maximum. |
| Solvent Effects | Potential for solvatochromic shifts in both absorption and emission spectra. |
Note: Specific λmax and λem values would need to be determined experimentally.
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatography is an essential tool for the separation, purification, and analysis of organic compounds like this compound. nih.gov The choice of technique depends on the scale and purpose of the separation.
High-Performance Liquid Chromatography (HPLC) : This is a highly versatile and widely used technique for both purification and purity assessment. idtdna.comresearchgate.netyoutube.com For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is typically employed. ox.ac.ukmz-at.dewaters.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Purity is assessed by the presence of a single, sharp peak in the chromatogram, and the area of the peak can be used for quantification. Detection is commonly achieved using a UV detector set to a wavelength where the compound strongly absorbs.
Gas Chromatography (GC) : GC is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net this compound is amenable to GC analysis. The sample is vaporized and transported through a column by an inert carrier gas (e.g., helium or nitrogen). The column contains a stationary phase, and separation occurs based on the compound's boiling point and affinity for the stationary phase. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for identification and a mass spectrum for structural confirmation. nih.gov This makes GC-MS an excellent tool for assessing purity and identifying trace impurities.
Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for column chromatography. A small amount of the sample is spotted onto a plate coated with an adsorbent (like silica (B1680970) gel), which is then placed in a developing chamber with a suitable solvent. The separation is based on differential adsorption.
These chromatographic methods are indispensable for obtaining this compound in high purity and for verifying its identity and integrity.
Computational and Theoretical Investigations of 6 Methyl 2 Vinylquinoline and Analogues
Quantum Chemical Studies
Quantum chemical studies provide deep insights into the electronic structure, molecular geometry, and reactivity of 6-methyl-2-vinylquinoline. These computational methods are crucial for understanding the molecule's behavior at a subatomic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For quinoline (B57606) and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular structure and predict various properties. nih.govdergipark.org.tr These calculations help in understanding the charge distribution and structural parameters which are influenced by substituents on the quinoline ring. researchgate.net
The optimized molecular structure of quinoline derivatives is determined by finding the geometry with the minimum energy. This process involves calculating the forces on each atom and adjusting their positions until those forces are negligible. The resulting bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule. For similar molecules, these calculations have been shown to be in good agreement with experimental data.
Table 1: Selected Optimized Geometrical Parameters of a Quinoline Derivative (Example Data)
| Parameter | Bond Length (Å) / Angle (°) |
| C2-C3 | 1.365 |
| C3-C4 | 1.421 |
| N1-C2 | 1.317 |
| ∠(N1-C2-C3) | 123.5 |
| ∠(C2-C3-C4) | 119.8 |
Note: This table is illustrative and based on typical values for quinoline derivatives. Actual values for this compound would require specific calculations.
Frontier molecular orbital (FMO) theory is a key application of molecular orbital theory for describing reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive. The introduction of substituent groups can tune the energy levels of these frontier orbitals and, consequently, the molecule's electronic properties. rsc.org
Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules. nih.gov These calculations can determine the energies of electronic transitions, which correspond to the absorption of light and are related to the HOMO-LUMO gap.
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Example Data)
| Parameter | Energy (eV) |
| EHOMO | -6.2 |
| ELUMO | -1.8 |
| ΔE (HOMO-LUMO Gap) | 4.4 |
Note: This table is illustrative. Specific values for this compound would require dedicated computational studies.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting and interpreting these spectra. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular vibrations. nih.govresearchgate.net
The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, leading to a close agreement between theoretical and experimental spectra. nih.gov This analysis allows for a detailed understanding of the vibrational modes, such as C-H stretching, C=C stretching, and ring vibrations, within the this compound molecule.
The pKa value is a measure of the acidity of a compound. masterorganicchemistry.com Computational methods can be used to predict the pKa of molecules, providing insights into their acid-base properties. organicchemistrydata.org The basicity of quinoline and its derivatives is attributed to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid of quinoline is a key parameter in understanding its behavior in different chemical environments.
Computational pKa prediction often involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, typically using a combination of quantum chemical calculations and a continuum solvation model. The substituent groups on the quinoline ring can significantly influence the pKa value.
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide detailed information about the conformational flexibility and dynamics of molecules like this compound. nih.govchemrxiv.org By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal how the molecule changes its shape and interacts with its environment.
For flexible molecules, MD simulations can explore the different conformations that are accessible at a given temperature and identify the most stable or populated conformations. mdpi.com This is particularly relevant for the vinyl group in this compound, which can rotate relative to the quinoline ring. Understanding the conformational landscape is crucial for predicting the molecule's properties and reactivity.
Electrochemical Behavior Studies (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. orientjchem.org It can provide information about the oxidation and reduction potentials of a molecule and the stability of the resulting redox species. While experimental CV is the primary method, computational studies can complement and help interpret the results.
Theoretical calculations can predict the ionization potential and electron affinity of a molecule, which are related to its oxidation and reduction potentials, respectively. For quinoline derivatives, CV studies can reveal how substituents affect the ease of electron transfer to and from the molecule. The electrochemical behavior is often diffusion-controlled and can be irreversible. orientjchem.org
In Silico Ligand-Target Interaction Modeling (General Theoretical Framework)
In silico methodologies are indispensable tools in modern drug discovery, providing a computational framework to predict and analyze the interactions between a small molecule, such as this compound, and its potential biological targets. researchgate.netnih.gov These approaches simulate molecular interactions, offering insights into binding affinity, orientation, and stability, thereby guiding the rational design of more potent and selective therapeutic agents. biotech-asia.orgdntb.gov.ua The general theoretical framework for modeling these interactions typically involves a multi-staged process encompassing techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.
Molecular Docking is a foundational technique used to predict the preferred orientation of a ligand when bound to a target protein. biotech-asia.orgdntb.gov.ua The process involves sampling a vast number of conformations and orientations of the ligand within the binding site of a protein, followed by the use of a scoring function to estimate the binding affinity for each pose. doi.org For quinoline derivatives, docking studies have been instrumental in identifying key interactions, such as hydrogen bonds and π-interactions with conserved amino acid residues (e.g., HIS41, GLU166) in the active sites of target enzymes. nih.gov The binding energy, typically expressed in kcal/mol, is a critical output that helps rank potential drug candidates. doi.org
Molecular Dynamics (MD) Simulations offer a more dynamic and refined view of the ligand-target complex. nih.gov Following molecular docking, MD simulations are performed to assess the stability of the predicted binding pose over time, usually on the nanosecond scale. semanticscholar.org These simulations model the movements and interactions of all atoms in the system, providing valuable information on the flexibility of the complex, conformational changes, and the role of solvent molecules. nih.govsemanticscholar.org Key parameters analyzed include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RGyr), which collectively describe the stability and compactness of the ligand-protein complex. doi.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netbenthamdirect.com In the context of quinoline analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used. semanticscholar.org These models generate contour maps that highlight which regions of the molecule are sensitive to steric and electrostatic modifications, thereby guiding the design of new derivatives with enhanced activity. semanticscholar.org The statistical robustness and predictive power of QSAR models are validated through correlation coefficients (R²) and cross-validation coefficients (q²). benthamdirect.com
The integration of these computational techniques forms a powerful predictive workflow. It begins with identifying potential binding poses through molecular docking, proceeds to validating the stability of these poses with MD simulations, and is complemented by QSAR models that provide broader structural insights for optimizing ligand efficacy.
| Computational Technique | Primary Purpose | Key Outputs / Metrics | Common Software/Methods |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand within a target's active site. biotech-asia.org | Binding energy (kcal/mol), interaction poses, hydrogen bond analysis. doi.orgnih.gov | AutoDock, GOLD, FlexX biotech-asia.orgdntb.gov.ua |
| Molecular Dynamics (MD) Simulation | Assesses the stability and dynamic behavior of the ligand-target complex over time. nih.govsemanticscholar.org | RMSD, RMSF, Radius of Gyration, binding free energy. doi.orgnih.gov | GROMACS, AMBER, Maestro irins.org |
| 3D-QSAR / CoMFA | Correlates 3D structural features of molecules with their biological activity to guide optimization. semanticscholar.orgbenthamdirect.com | Statistical models (q², R²), contour maps indicating favorable/unfavorable regions for substitution. semanticscholar.orgbenthamdirect.com | SYBYL, Discovery Studio |
Computational Approaches for Reaction Mechanism Elucidation and Stereochemical Control
Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions, including the synthesis of complex heterocyclic structures like quinolines. rsc.orgnih.govgrnjournal.us By modeling reaction pathways at the quantum mechanical level, researchers can elucidate complex mechanisms, identify transient intermediates, and predict the origins of selectivity, which are often challenging to determine through experimental means alone. rsc.orggrnjournal.us
Reaction Mechanism Elucidation is primarily achieved using quantum chemical methods, with Density Functional Theory (DFT) being the most widely employed technique. rsc.org DFT calculations are used to map the potential energy surface (PES) of a reaction. grnjournal.us This involves locating and calculating the energies of all relevant species along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states (TSs). grnjournal.us The activation energy, determined by the energy difference between the reactants and the highest-energy transition state, dictates the reaction rate. By comparing the energy profiles of different possible pathways, the most plausible mechanism can be identified. grnjournal.us For instance, in the synthesis of quinolines, computational studies can distinguish between different mechanistic proposals, such as a 1,4-addition pathway versus a Schiff base formation pathway in the Skraup-Doebner-Von Miller reaction, by calculating the respective activation barriers. acs.org
The general workflow for a computational mechanism study involves several key steps:
Geometry Optimization: Finding the lowest energy structure for all reactants, intermediates, and products.
Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products.
Frequency Calculation: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the reaction pathway downhill from the transition state to confirm it connects the intended reactant and product. grnjournal.us
Stereochemical Control in chemical reactions is determined by the relative energies of the transition states leading to different stereoisomeric products. nih.govnih.gov DFT calculations are exceptionally useful for rationalizing and predicting the stereochemical outcome of asymmetric reactions. unina.itresearchgate.net By modeling the transition states for the formation of, for example, (R) and (S) enantiomers, the activation energy for each pathway (ΔG‡R and ΔG‡S) can be calculated.
The enantiomeric excess (e.e.) can be predicted from the difference in these activation energies (ΔΔG‡) using the Eyring equation. A small difference in activation energy can lead to a high degree of stereoselectivity. Computational analysis reveals that the origin of this selectivity often lies in subtle non-covalent interactions within the transition state, such as hydrogen bonds, steric hindrance, or catalyst-substrate coordination, which stabilize one transition state over the other. rsc.orgnih.gov
| Computational Task | Objective | Method | Key Information Gained |
| Mechanism Elucidation | To identify the most energetically favorable reaction pathway. | DFT Calculations (PES Mapping, TS Search, IRC). grnjournal.us | Reaction intermediates, transition state structures, activation energies, rate-determining step. |
| Stereoselectivity Prediction | To determine why one stereoisomer is formed preferentially. nih.gov | DFT Calculation of diastereomeric transition state energies. | Energy difference between competing transition states (ΔΔG‡), origin of selectivity (steric/electronic effects). researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
